4-(4-Bromoanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one
Overview
Description
4-(4-Bromoanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one is a complex organic compound that features a unique combination of functional groups, including a bromoaniline moiety, a dimethylamino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromoanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 4-bromoaniline, which can be achieved through the bromination of aniline using bromine in the presence of a suitable solvent . Finally, the trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromoanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Bromoanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromoanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler analog that lacks the dimethylamino and trifluoromethyl groups.
6-Dimethylamino-1,1,1-trifluoro-3,5-hexadien-2-one: A compound that lacks the bromoaniline moiety.
Uniqueness
4-(4-Bromoanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and makes the compound a valuable tool in scientific research .
Properties
IUPAC Name |
(3E,5E)-4-(4-bromoanilino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3N2O/c1-20(2)8-7-12(9-13(21)14(16,17)18)19-11-5-3-10(15)4-6-11/h3-9,19H,1-2H3/b8-7+,12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHOACYHMPGUKX-ANKZSMJWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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